

# (2-Amino-4-chlorophenyl)(phenyl)methanone

## physical and chemical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: (2-Amino-4-chlorophenyl)  
(phenyl)methanone

Cat. No.: B107462

[Get Quote](#)

## An In-depth Technical Guide to (2-Amino-4-chlorophenyl)(phenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

### Introduction

(2-Amino-4-chlorophenyl)(phenyl)methanone is a chemical compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural features, comprising a substituted aminobenzophenone skeleton, make it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and its role in the synthesis of notable drugs.

### Core Physical and Chemical Properties

A summary of the key physical and chemical properties of (2-Amino-4-chlorophenyl)(phenyl)methanone is presented below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property          | Value                                       | Reference                               |
|-------------------|---------------------------------------------|-----------------------------------------|
| IUPAC Name        | (2-amino-4-chlorophenyl)(phenyl)methanone   |                                         |
| CAS Number        | 4076-50-0                                   | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula | C <sub>13</sub> H <sub>10</sub> CINO        | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Weight  | 231.68 g/mol                                | <a href="#">[1]</a> <a href="#">[2]</a> |
| Physical Form     | Solid                                       | <a href="#">[1]</a>                     |
| Melting Point     | 99-101 °C                                   |                                         |
| Boiling Point     | 424.3 °C (Predicted)                        |                                         |
| Solubility        | Information not available                   |                                         |
| Storage           | Keep in dark place, inert atmosphere, 2-8°C | <a href="#">[1]</a> <a href="#">[2]</a> |

## Spectroscopic Data

Detailed spectroscopic data is critical for the unambiguous identification and characterization of **(2-Amino-4-chlorophenyl)(phenyl)methanone**. While publicly available spectra for this specific compound are limited, typical spectral characteristics can be inferred from its structure and data from closely related analogues.

### <sup>1</sup>H NMR (Nuclear Magnetic Resonance) Spectrum (Predicted)

| Chemical Shift ( $\delta$ )<br>ppm | Multiplicity | Integration | Assignment      |
|------------------------------------|--------------|-------------|-----------------|
| ~7.5-7.7                           | m            | 5H          | Phenyl-H        |
| ~7.3                               | d            | 1H          | Ar-H            |
| ~6.8                               | d            | 1H          | Ar-H            |
| ~6.7                               | dd           | 1H          | Ar-H            |
| ~6.0                               | br s         | 2H          | NH <sub>2</sub> |

**<sup>13</sup>C NMR (Nuclear Magnetic Resonance) Spectrum (Predicted)**

| Chemical Shift ( $\delta$ ) ppm | Assignment            |
|---------------------------------|-----------------------|
| ~196                            | C=O                   |
| ~150                            | C-NH <sub>2</sub>     |
| ~138                            | Phenyl C (quaternary) |
| ~135                            | C-Cl                  |
| ~132                            | Ar-CH                 |
| ~130                            | Phenyl-CH             |
| ~128                            | Phenyl-CH             |
| ~120                            | Ar-CH                 |
| ~118                            | Ar-CH                 |
| ~117                            | Ar-C (quaternary)     |

**IR (Infrared) Spectroscopy (Predicted)**

| Wavenumber (cm <sup>-1</sup> ) | Assignment             |
|--------------------------------|------------------------|
| 3400-3200                      | N-H stretch            |
| ~1650                          | C=O stretch            |
| ~1600, 1450                    | C=C stretch (aromatic) |
| ~1300                          | C-N stretch            |
| ~750                           | C-Cl stretch           |

**Mass Spectrometry (MS) (Predicted)**

| m/z     | Assignment                           |
|---------|--------------------------------------|
| 231/233 | $[M]^+$ (isotopic pattern due to Cl) |
| 203/205 | $[M-CO]^+$                           |
| 154     | $[M-C_6H_5CO]^+$                     |
| 105     | $[C_6H_5CO]^+$                       |
| 77      | $[C_6H_5]^+$                         |

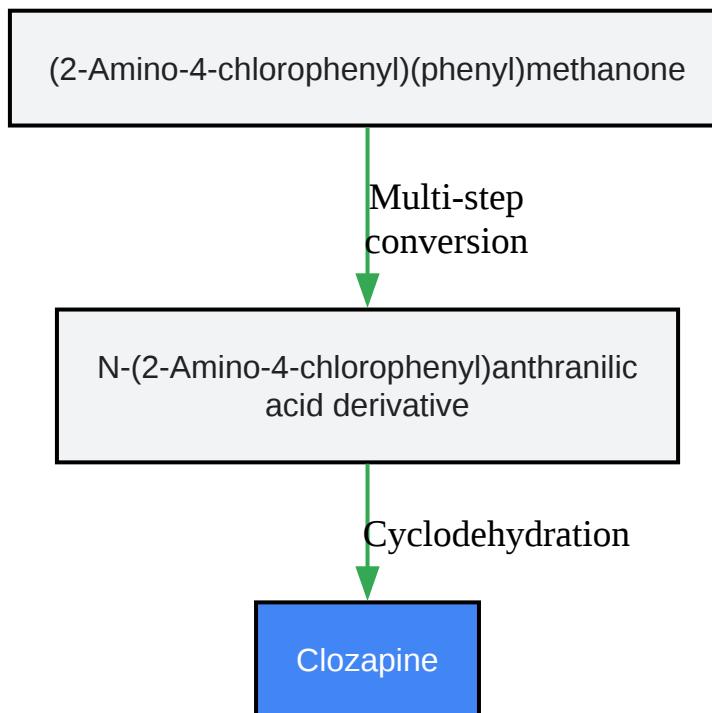
## Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **(2-Amino-4-chlorophenyl)(phenyl)methanone** is not readily available in the searched literature, a general and widely applicable method for the synthesis of 2-aminobenzophenones involves the Friedel-Crafts acylation of an appropriately substituted aniline.

General Protocol for the Synthesis of 2-Aminobenzophenones via Friedel-Crafts Acylation:

Materials:

- A substituted aniline (in this case, 3-chloroaniline would be a logical precursor, though rearrangements can occur)
- Benzoyl chloride
- A Lewis acid catalyst (e.g., anhydrous aluminum chloride,  $AlCl_3$ )
- An inert solvent (e.g., dichloromethane, 1,2-dichloroethane)
- Hydrochloric acid (for workup)
- Sodium hydroxide solution (for workup)
- Organic solvent for extraction (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate)


**Procedure:**

- To a cooled (0-5 °C) suspension of the Lewis acid (e.g., 1.2 equivalents) in the inert solvent, slowly add the substituted aniline (1 equivalent).
- To this mixture, add benzoyl chloride (1.1 equivalents) dropwise, maintaining the low temperature.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.
- The reaction is then carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
- The aqueous layer is separated and basified with a sodium hydroxide solution to precipitate the product.
- The crude product is then extracted with an organic solvent.
- The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.
- The resulting solid can be further purified by recrystallization or column chromatography.

## Role in Pharmaceutical Synthesis

**(2-Amino-4-chlorophenyl)(phenyl)methanone** is a key intermediate in the synthesis of several important pharmaceuticals, most notably the atypical antipsychotic drug, clozapine.<sup>[3]</sup> <sup>[4]</sup><sup>[5]</sup> The synthesis of clozapine involves the cyclization of an N-(2-amino-4-chlorophenyl)anthranilic acid derivative, which is prepared from precursors like **(2-Amino-4-chlorophenyl)(phenyl)methanone**.

Below is a simplified workflow illustrating the synthetic relationship.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. (2-Amino-4-chlorophenyl)(phenyl)methanone | 4076-50-0 [sigmaaldrich.com]
- 2. 4076-50-0|(2-Amino-4-chlorophenyl)(phenyl)methanone|BLD Pharm [bldpharm.com]
- 3. DE4341987C1 - Process for the preparation of clozapine - Google Patents [patents.google.com]
- 4. WO2019239202A1 - Novel & improved synthesis of antipsychotic drug - Google Patents [patents.google.com]
- 5. Synthesis of clozapine analogues and their affinity for clozapine and spiroperidol binding sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(2-Amino-4-chlorophenyl)(phenyl)methanone physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b107462#2-amino-4-chlorophenyl-phenyl-methanone-physical-and-chemical-properties>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)